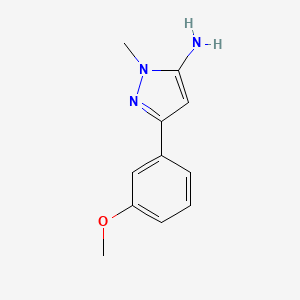
3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Descripción general
Descripción
“3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methoxyphenyl group and a methylamine group attached to it .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic compounds. For example, a related compound, 2-(1-Methylpropylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one, was synthesized by refluxing 2-hydrazino-3-(3-methoxyphenyl)-3H-quinazolin-4-one with ethyl methyl ketone in glacial acetic acid .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, the structure of a related compound, 3-Methoxyphenyl methanesulfonate, was analyzed using techniques like UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques. For example, the reactions of a related compound, 3-Methoxyphenyl methanesulfonate, were studied using techniques like gas chromatography and high-pressure liquid chromatography .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the properties of a related compound, 3-Methoxyphenyl methanesulfonate, were analyzed using techniques like UV-Vis spectroscopy and NMR spectroscopy .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Reductive Amination Process : 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was used in the reductive amination process with 3-chloro-4-flouroaniline, showcasing its role in synthesizing biologically active molecules and intermediates in pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Efficient One-Pot Synthesis : The one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrated an efficient method for creating pyrazole derivatives, highlighting its significance in synthetic chemistry (Becerra, Rojas, & Castillo, 2021).
Biological Activities
Anti-inflammatory and Anti-cancer Properties : A study focusing on pyrazolo[1,5-a]pyrimidine derivatives, which include structures similar to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, found significant anti-inflammatory and anti-cancer activities, indicating potential therapeutic applications (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Cytotoxicity Against Cancer Cells : Compounds structurally similar to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine showed cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting potential use in cancer research (Hassan, Hafez, & Osman, 2014).
Chemical Characterization and Analysis
Structural Analysis : X-ray crystallography and NMR spectroscopy have been used to analyze structures related to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, providing insights into its chemical properties and potential modifications (Hayvalı, Unver, & Svoboda, 2010).
Modification for Enhanced Biological Activity : The functional modification of polymers using compounds including 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine derivatives has shown improved biological activities, indicating its role in biomedical applications (Aly & El-Mohdy, 2015).
Annular Tautomerism Studies : Investigations into the tautomerism of NH-pyrazoles related to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine contribute to understanding its chemical behavior and potential for chemical modifications (Cornago et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-11(12)7-10(13-14)8-4-3-5-9(6-8)15-2/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIWGYYBITYODW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



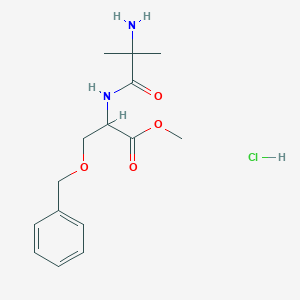
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416045.png)
![2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B1416047.png)
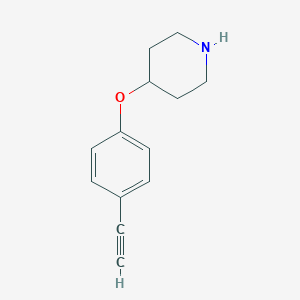
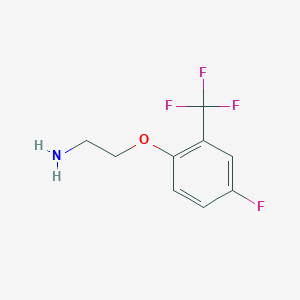
![4-(4-Bromo-3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416053.png)
![4-[2-Fluoro-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416055.png)
![4-(3-Bromopyridin-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416057.png)
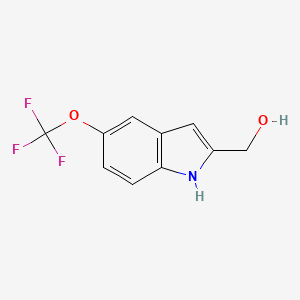
![4-(3-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416060.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416061.png)
![4-[5-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416062.png)
![4-[3-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416063.png)
![4-(6-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416065.png)